![molecular formula C20H18N2O2S B5779792 2-HYDROXY-N'~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE](/img/structure/B5779792.png)
2-HYDROXY-N'~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE
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Overview
Description
This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE typically involves the condensation of 2-hydroxy-2,2-diphenylacetohydrazide with 3-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-HYDROXY-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE involves its ability to interact with various molecular targets. As a Schiff base, it can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Coumarin derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-HYDROXY-N’~1~-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-2,2-DIPHENYLACETOHYDRAZIDE is unique due to its specific structure, which combines a Schiff base with a thiophene ring
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-15-12-13-25-18(15)14-21-22-19(23)20(24,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,24H,1H3,(H,22,23)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGKCBPIVPKVJO-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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